(S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide
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Overview
Description
(S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a difluorocyclohexyl group, a prop-2-yn-1-yl group, and a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide typically involves multiple steps:
Formation of the Difluorocyclohexyl Group: This can be achieved through the fluorination of cyclohexane derivatives using reagents such as Selectfluor.
Introduction of the Prop-2-yn-1-yl Group: This step may involve the use of propargyl bromide in the presence of a base like potassium carbonate.
Sulfinamide Formation: The final step involves the reaction of the intermediate with a sulfinamide reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfinamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, propargyl bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: May serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
(S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfoxide: Contains a sulfoxide group instead of a sulfinamide group.
Uniqueness
The uniqueness of (S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H21F2NOS |
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Molecular Weight |
277.38 g/mol |
IUPAC Name |
N-[(1S)-1-(4,4-difluorocyclohexyl)prop-2-ynyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C13H21F2NOS/c1-5-11(16-18(17)12(2,3)4)10-6-8-13(14,15)9-7-10/h1,10-11,16H,6-9H2,2-4H3/t11-,18?/m1/s1 |
InChI Key |
LRZXQRGIMXKEOU-SSJGJQFISA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](C#C)C1CCC(CC1)(F)F |
Canonical SMILES |
CC(C)(C)S(=O)NC(C#C)C1CCC(CC1)(F)F |
Origin of Product |
United States |
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